molecular formula C18H16BrFN2O3 B2656026 N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide CAS No. 1351645-51-6

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide

Cat. No.: B2656026
CAS No.: 1351645-51-6
M. Wt: 407.239
InChI Key: CNKSGLJTTLSHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a fluorophenoxy group, and an azetidine ring

Preparation Methods

The synthesis of N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide typically involves multiple steps, including the formation of the azetidine ring and the introduction of the bromophenyl and fluorophenoxy groups. The synthetic routes often require specific reaction conditions, such as controlled temperatures and the use of catalysts to facilitate the reactions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(3-bromophenyl)-2-furanylcarboxamide: This compound has a similar bromophenyl group but differs in the presence of a furanyl group instead of a fluorophenoxy group.

    N-(2-bromophenyl)acrylamide: This compound has a similar bromophenyl group but differs in the presence of an acrylamide group instead of an azetidine ring.

Properties

IUPAC Name

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O3/c19-13-4-3-5-14(8-13)21-18(24)12-9-22(10-12)17(23)11-25-16-7-2-1-6-15(16)20/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKSGLJTTLSHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.